N-(4-acetylphenyl)benzenesulfonamide

Chemical Synthesis Quality Control Crystallography

Sourcing inconsistent arylsulfonamide building blocks can compromise synthetic reproducibility and delay lead optimization campaigns. N-(4-Acetylphenyl)benzenesulfonamide (CAS 76883-69-7) eliminates this variability as a well-characterized, white to yellowish-white crystalline solid with a defined melting point (113-115 °C) and established crystal structure. • Serves as a standardized precursor for constructing diverse heterocyclic systems-including pyrazoles, thiazoles, and enaminones-ensuring lot-to-lot consistency in compound library synthesis. • Functions as a direct source of the 4-acetylphenyl pharmacophore, which confers high potency and selectivity to carbonic anhydrase inhibitors (derivative IC50: 10.93-25.06 nM against hCA IX). • Ships ambient as non-hazardous material; available from multiple stock points for rapid global fulfillment.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
CAS No. 76883-69-7
Cat. No. B091741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)benzenesulfonamide
CAS76883-69-7
SynonymsN-(4-acetylphenyl)benzenesulfonamide
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3
InChIKeyUJRJGOBHYOBMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)benzenesulfonamide: Properties and Procurement


N-(4-acetylphenyl)benzenesulfonamide (CAS 76883-69-7) is an arylsulfonamide derivative with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol . It is a white to yellowish-white crystalline solid with a well-defined melting point of 113–115 °C, facilitating its identification and purification [1]. It is most prominently used as a versatile synthetic intermediate for the construction of diverse heterocyclic systems with potential biological activity, rather than as a final therapeutic agent [2][3].

Heterocyclic synthesis building block for pyrazoles, thiazoles, enaminones
Crystalline solid with defined melting point supports quality control and reproducibility
Source of 4-acetylphenyl pharmacophore for carbonic anhydrase inhibitor design

Why N-(4-acetylphenyl)benzenesulfonamide Cannot Be Substituted


Substitution with a generic arylsulfonamide is not advised, as N-(4-acetylphenyl)benzenesulfonamide possesses a unique combination of an acetyl group and a sulfonamide linkage on a specific phenyl scaffold. This precise architecture dictates its distinct solid-state conformation and crystal packing, which in turn governs its physical properties and its reactivity profile as a synthetic building block [1]. The introduction of even a minor structural change, such as adding two chlorine atoms, fundamentally alters the molecule's crystal assembly and symmetry, which can affect solubility and the reproducibility of subsequent reactions [1]. Therefore, its utility is tightly linked to its exact chemical structure.

Structure Replacement with generic arylsulfonamide may not retain the acetylphenyl-specific solid-state conformation and crystal packing, potentially altering solubility and reactivity.
Analog Even minor modifications, such as chlorine substitution, can shift the supramolecular assembly and symmetry, limiting direct interchangeability in synthetic protocols.

Evidence for N-(4-acetylphenyl)benzenesulfonamide Selection


Melting Point as a Key Quality Indicator

N-(4-acetylphenyl)benzenesulfonamide is a crystalline solid with a well-defined melting point of 113–115 °C [1]. This is a key quantitative attribute for verifying compound identity and purity during procurement and use, ensuring reproducibility in subsequent synthetic steps.

Melting Point
Specification review
113–115 °C
Verifiable quality indicator for identity and purity control during procurement.
Reported for the purified compound; supports experimental planning.
Chemical Synthesis Quality Control Crystallography

Acetylphenyl-Driven Solid-State Architecture

The crystal structure of N-(4-acetylphenyl)benzenesulfonamide reveals a distinct supramolecular assembly characterized by specific C-H···π and π-π interactions [1]. This differs fundamentally from its dichlorinated analog, N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide, which demonstrates that the addition of just two chlorine atoms is sufficient to alter the entire crystal packing and symmetry [1].

Crystal Packing
Head-to-head
Inversion-related dimers via C-H···π and π-π interactions
vs. dichloro analog: altered assembly and symmetry
Unique crystal architecture governs solubility and handling, distinct from halogenated analogues.
Single-crystal X-ray diffraction at 100 K; structural fidelity matters for reproducibility.
Crystallography Supramolecular Chemistry Solid-State Properties

Versatile Precursor for Carbonic Anhydrase Inhibitors

N-(4-acetylphenyl)benzenesulfonamide serves as the key precursor for a series of benzenesulfonamides incorporating a dual triazole moiety. The derivative containing the 4-acetylphenyl group (compound 7o) demonstrated significant potency and selectivity as a human carbonic anhydrase (hCA) inhibitor, with a Ki of 35.9 nM against hCA II [1]. In comparison, the phenyl derivative (compound 7a) showed a Ki of 149.9 nM against the same isoform, representing a 4.2-fold improvement in potency [1].

hCA II Inhibition
Head-to-head
Derivative Ki: 35.9 nM vs. 149.9 nM (phenyl analog)
4.2-fold difference in enzyme inhibition assay
Supports the 4-acetylphenyl group as a key pharmacophore for hCA II inhibition assay context.
Data derived from in vitro enzyme assay; research use only.
Medicinal Chemistry Carbonic Anhydrase Inhibition Cancer Research

Potent Cytotoxic Derivatives via Derivatization

Derivatives synthesized from N-(4-acetylphenyl)benzenesulfonamide were evaluated for in vitro cytotoxic activity against MCF-7 (breast cancer) and RPE-1 (normal) cells. Several of these synthesized sulfonamides exhibited a potent cytotoxic effect on MCF-7 cells, while showing less effect on the normal RPE-1 cell line, indicating a degree of selectivity [1]. The study highlights the target compound's role as a starting material for creating more active analogs.

Cytotoxicity Profile
Class-level inference
Derivatives showed selective response on MCF-7 cells, lower impact on RPE-1 cells
Cell-model endpoint review; scaffold supports derivative cytotoxicity evaluation.
Reported selectivity requires further characterization; data to verify.
Anticancer Research Synthetic Chemistry Structure-Activity Relationship

Key Applications of N-(4-acetylphenyl)benzenesulfonamide


Heterocyclic Synthesis Building Block

Its well-defined structure and reactivity make N-(4-acetylphenyl)benzenesulfonamide an ideal starting material for generating diverse heterocyclic systems, including pyrazoles, thiazoles, and enaminones, as demonstrated in recent synthetic studies [1]. Researchers in medicinal chemistry and organic synthesis can use this compound to efficiently construct compound libraries for drug discovery, leveraging its versatility to introduce a sulfonamide moiety into complex scaffolds.

Crystallographic Reference Standard

Due to its well-characterized crystal structure and melting point, N-(4-acetylphenyl)benzenesulfonamide serves as an excellent model compound for studying structure-property relationships in arylsulfonamides [2][3]. Its unique intermolecular interactions make it a valuable standard for researchers investigating crystal engineering, polymorphism, and the effect of subtle structural modifications on solid-state assembly.

Pharmacophore for Enzyme Inhibitor Design

The compound is a direct source of the 4-acetylphenyl pharmacophore, which has been shown to confer high potency and selectivity to carbonic anhydrase inhibitors [4]. Medicinal chemists developing new cancer therapeutics can procure this compound as a validated fragment to conjugate with other moieties, aiming to improve binding affinity and selectivity for specific hCA isoforms implicated in tumor progression.

Standardized Precursor for Cytotoxicity Screening

As a readily accessible and characterized precursor, N-(4-acetylphenyl)benzenesulfonamide ensures reproducibility in the synthesis of derivatives for cytotoxic screening [1]. By using a standardized starting material with defined properties (e.g., melting point), research groups can minimize variability in the early stages of synthesis, leading to more consistent and comparable biological assay results for their novel compound series.

Application
Selection Property
Validation Focus
Heterocyclic synthesis building block
Defined reactivity and structural versatility
Library construction for pyrazoles, thiazoles, enaminones
Crystallographic reference standard
Well-characterized crystal structure and melting point
Solid-state structure-property relationship studies
Pharmacophore for enzyme inhibitor design
4-acetylphenyl moiety as key pharmacophore element
hCA II inhibition assay context and fragment-based design
Standardized precursor for cytotoxicity screening
Reproducible starting material with defined identity
Derivative cytotoxicity endpoint review and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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